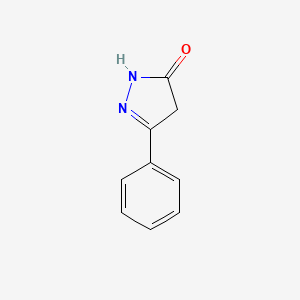

5-Phenyl-2,4-dihydro-3H-pyrazol-3-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-phenyl-1,4-dihydropyrazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c12-9-6-8(10-11-9)7-4-2-1-3-5-7/h1-5H,6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXRSFHYBIRFJSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NNC1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20964094 | |

| Record name | 5-Phenyl-4H-pyrazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20964094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4860-93-9 | |

| Record name | 3-Phenyl-2-pyrazolin-5-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4860-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenyl-5-pyrazolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004860939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Phenyl-4H-pyrazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20964094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenyl-5-pyrazolone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.148 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Historical Context and Evolution of Pyrazolone Research

The study of pyrazolones dates back to the late 19th century. German chemist Ludwig Knorr is credited with the discovery and first synthesis of this class of compounds in 1883. britannica.comsciensage.infowikipedia.org While investigating quinine-related compounds, Knorr accidentally synthesized Antipyrine (phenazone), a methylated derivative of phenylpyrazolone, which marked the beginning of extensive research into this new class of heterocycles. sciensage.infowikipedia.orgchemistryviews.org

Knorr's foundational work, detailed in his 1885 habilitation thesis, described the formation of these carbon-nitrogen rings through the reaction of amine and hydrazine (B178648) bases with β-ketoesters, such as ethyl acetoacetate (B1235776). wikipedia.orgchemistryviews.org This classical condensation reaction between a hydrazine (like phenylhydrazine) and a β-ketoester remains a fundamental and widely used method for constructing the pyrazolone (B3327878) core. ijpsr.com This initial breakthrough not only introduced a new family of heterocyclic compounds but also established the synthetic pathways that would enable the development of a multitude of pyrazolone derivatives, including 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one, for various chemical applications. chemistryviews.org

Structural Significance Within Heterocyclic Chemistry

The chemical behavior and utility of 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one are direct consequences of its distinct molecular architecture. Its structure is centered around a five-membered pyrazole (B372694) ring, which imparts unique properties to the molecule. primachemicals.com

A defining characteristic of pyrazolones is their capacity for prototropic tautomerism. This compound can exist in several tautomeric forms, primarily the keto form (CH), the enol form (OH), and the NH form, depending on the solvent and conditions. nih.govclockss.org The equilibrium between these forms is crucial as it dictates the compound's reactivity. nih.govlibretexts.org For instance, the keto form possesses an active methylene (B1212753) group (-CH2-) adjacent to the carbonyl, which is a site for condensation reactions. Conversely, the enol form contains a hydroxyl group, altering its nucleophilic and electrophilic properties. nih.gov Studies have shown that in nonpolar solvents, the enol form can be predominant, while the keto form is favored in others. nih.govnih.gov This tautomeric flexibility is a cornerstone of its versatility in synthesis.

| Property | Value | Source |

|---|---|---|

| CAS Number | 89-25-8 | nist.gov |

| Molecular Formula | C₁₀H₁₀N₂O | nist.gov |

| Molecular Weight | 174.20 g/mol | nist.gov |

Role As a Core Scaffold in Organic Synthesis

5-Phenyl-2,4-dihydro-3H-pyrazol-3-one and its close analogs are highly valued as foundational scaffolds in organic synthesis due to the multiple reactive sites within their structure. The active methylene (B1212753) group (at C-4) in the keto tautomer is particularly important, as it can readily participate in condensation reactions with aldehydes and ketones. ijpsr.com

This reactivity is exploited in several key synthetic transformations:

Knoevenagel-Michael Reactions: It can react with various aromatic aldehydes in tandem Knoevenagel condensation followed by a Michael addition, catalyzed by reagents like ceric ammonium (B1175870) nitrate, to produce bis(1H-pyrazol-5-ols). ijpsr.com

Vilsmeier-Haack Reaction: This reaction can introduce a formyl group onto the pyrazolone (B3327878) ring, leading to the formation of pyrazole-4-carbaldehydes, which are themselves versatile intermediates for further elaboration. nih.gov

Azo Coupling: The active C-4 position readily couples with diazonium salts to form azopyrazolone compounds. This reaction is fundamental to the synthesis of a vast range of commercially important dyes. researchgate.netrsc.org

Multicomponent Reactions: The compound can be used in one-pot, multicomponent reactions to construct more complex heterocyclic systems, such as chromeno[2,3-b]pyridines, demonstrating its utility in building molecular complexity efficiently. mdpi.com

The ability to undergo these and other reactions makes this compound a key building block for creating a diverse library of more complex molecules for various industrial uses. mdpi.com

Significance in Industrial Chemical Applications Excluding Medical/agricultural

Classical Synthesis Approaches

Traditional methods for synthesizing the pyrazolone ring system have been fundamental in organic chemistry for over a century. These approaches typically involve condensation and cyclization reactions that are robust and widely applicable.

Condensation Reactions with β-Keto Esters and Hydrazines

The most classical and fundamental method for synthesizing pyrazolones is the Knorr pyrazolone synthesis, first reported by Ludwig Knorr in 1883. nih.govwikipedia.org This reaction involves the condensation of a β-keto ester with a hydrazine (B178648) derivative. nih.gov For the synthesis of this compound, the typical reactants are ethyl benzoylacetate (a β-keto ester) and hydrazine. When substituted hydrazines like phenylhydrazine (B124118) are used with β-keto esters such as ethyl acetoacetate (B1235776), a variety of pyrazolone derivatives can be produced. wikipedia.orgnih.gov

The reaction is generally carried out in a boiling alcohol solvent, such as ethanol (B145695) or methanol, often with the addition of a basic catalyst like piperidine (B6355638). nih.gov The mechanism begins with the nucleophilic attack of the hydrazine onto the keto-carbonyl group of the ester, followed by cyclization and dehydration to form the stable five-membered heterocyclic ring. nih.gov

This method's versatility is a key advantage, as a wide range of substituents can be introduced on both the pyrazolone ring and the N-phenyl group by selecting the appropriate starting β-keto ester and hydrazine. nih.gov

Cyclization Reactions

Beyond the direct condensation of β-keto esters, other cyclization strategies are employed to form the pyrazolone ring. These methods often involve the formation of an open-chain intermediate which then undergoes an intramolecular reaction to yield the final heterocyclic product.

One such approach is the electrophilic cyclization of α,β-alkynic hydrazones. acs.org These hydrazone intermediates are prepared by reacting hydrazines with propargyl aldehydes or ketones. acs.orgbenthamdirect.com Subsequent treatment with an electrophile, such as molecular iodine or a copper(I) iodide catalyst, induces cyclization to afford substituted pyrazoles. acs.orgbenthamdirect.com

Another classical variant is the cyclocondensation of acetylenic ketones with hydrazines. nih.gov This reaction, typically conducted in ethanol, can lead to the formation of two regioisomeric pyrazoles, which may be challenging to separate. nih.gov The reaction of α,β-unsaturated aldehydes and ketones with hydrazine salts is also a well-established route to substituted pyrazoles. pharmaguideline.com

Modern and Green Chemistry Methodologies

In recent years, the focus of synthetic chemistry has shifted towards developing more sustainable and efficient processes. These modern methodologies aim to reduce waste, minimize energy consumption, and avoid the use of hazardous catalysts and solvents.

Catalyst-Free Synthesis in Alternative Solvents (e.g., Magnetized Distilled Water)

A significant advancement in green chemistry is the use of alternative, environmentally benign solvents. Magnetized distilled water (MDW) has emerged as a novel medium for promoting organic reactions without the need for a catalyst. scielo.org.zaresearchgate.net The synthesis of bis-pyrazolone derivatives, for instance, has been successfully achieved by reacting 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one with various aldehydes in MDW at 80°C. scielo.org.za This method offers high yields (85-95%), a simple filtration-based workup, and avoids catalyst-related contamination. scielo.org.za The magnetized water is believed to facilitate the reaction, potentially by influencing the formation of key intermediates like enolates. scielo.org.za

Aqueous ethanol has also been utilized as a green solvent for the catalyst-free, multicomponent synthesis of pyrimidine-dione derivatives incorporating a pyrazole (B372694) moiety. rsc.org These catalyst-free approaches in alternative solvents represent a cost-effective and eco-friendly route to pyrazolone synthesis. scielo.org.za

| Aldehyde Reactant | Product | Reaction Time (min) | Yield (%) |

|---|---|---|---|

| Benzaldehyde | 4,4'-(phenylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) | 120 | 88 |

| 4-Nitrobenzaldehyde | 4,4'-((4-nitrophenyl)methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) | 75 | 95 |

| 4-Chlorobenzaldehyde | 4,4'-((4-chlorophenyl)methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) | 90 | 93 |

| 2,4-Dichlorobenzaldehyde | 4,4'-((2,4-dichlorophenyl)methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) | 90 | 92 |

| 4-Fluorobenzaldehyde | 4,4'-((4-fluorophenyl)methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) | 90 | 93 |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has become a cornerstone of modern drug discovery and development due to its ability to dramatically reduce reaction times and often improve product yields. nih.govshd-pub.org.rs This technique uses microwave irradiation to rapidly and efficiently heat reaction mixtures. nih.gov

The synthesis of various pyrazolone and pyrazole derivatives has been successfully adapted to microwave conditions. For example, a solvent-free, microwave-assisted approach for the ring-opening of phenyl glycidyl (B131873) ether with pyrazoles has been described, generating adducts in minutes with competitive yields compared to conventional heating methods. nih.gov Similarly, the cyclization of 3-[1-(phenylhydrazono)ethyl]chromen-2-ones to form chromenopyrazole derivatives has been achieved in high yields under solvent-free microwave conditions, with reaction times significantly shorter than traditional methods. clockss.org This efficiency makes microwave-assisted synthesis particularly suitable for creating libraries of compounds for high-throughput screening. nih.gov

| Derivative | Method | Catalyst | Time | Yield (%) |

|---|---|---|---|---|

| 3-methyl-1-phenylchromeno[4,3-c]pyrazol-4(1H)-one | Conventional Heating (Oil Bath) | CuO/SBA-15 | 3 h | 85 |

| Microwave Irradiation | CuO/SBA-15 | 8 min | 92 | |

| 8-Chloro-3-methyl-1-phenylchromeno[4,3-c]pyrazol-4(1H)-one | Conventional Heating (Oil Bath) | CuO/SBA-15 | 3 h | 82 |

| Microwave Irradiation | CuO/SBA-15 | 10 min | 90 |

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a complex product that incorporates substantial portions of all starting materials. scielo.org.zanih.gov This approach aligns with the principles of green chemistry by improving atom economy, reducing the number of synthetic steps, and minimizing waste from intermediate purification. scielo.org.za

Several MCRs have been developed for the synthesis of complex pyrazolone derivatives. A prominent example is the four-component synthesis of pyrano[2,3-c]pyrazoles. nih.govbeilstein-journals.org This reaction typically involves an aldehyde, malononitrile (B47326), a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate (B1144303). nih.govbohrium.com The reaction proceeds through a domino sequence of Knoevenagel condensation, Michael addition, and cyclization steps. nih.govbeilstein-journals.org These reactions can be performed in green solvents like water or ethanol and are often catalyzed by simple bases like piperidine or even proceed without a catalyst. rsc.orgnih.gov The ability to assemble complex heterocyclic systems in a single, efficient step makes MCRs a powerful tool in modern organic synthesis. nih.gov

Knoevenagel-Type Condensations

The Knoevenagel condensation is a cornerstone reaction in organic synthesis, involving the reaction of an active methylene (B1212753) compound with an aldehyde or ketone. researchgate.netrsc.org In the context of pyrazolone chemistry, this reaction is frequently employed for the synthesis of various derivatives. The reaction typically proceeds by the condensation of an aldehyde with the active methylene group at the C4 position of the pyrazolone ring. researchgate.net This initial condensation forms an intermediate which can then undergo further reactions. The Knoevenagel condensation is valued for its role in forming new carbon-carbon bonds and its utility in producing compounds with significant pharmaceutical and biological activities. researchgate.net

Tandem Knoevenagel–Michael Reactions

A powerful extension of the Knoevenagel condensation is the tandem Knoevenagel–Michael reaction. This sequence allows for the one-pot synthesis of more complex molecules. The process begins with a Knoevenagel condensation between an aldehyde and a pyrazolone, such as 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one. The resulting arylidene pyrazolone intermediate then acts as a Michael acceptor. A second equivalent of the pyrazolone can then add to this intermediate via a Michael addition, leading to the formation of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ol) derivatives. researchgate.netresearchgate.net

Various catalysts have been employed to facilitate this tandem reaction, including 3-aminopropylated silica (B1680970) gel, which offers advantages such as mild reaction conditions, short reaction times, and catalyst reusability. tandfonline.comtandfonline.com Other catalysts like N,2-dibromo-6-chloro-3,4-dihydro-2H-benzo[e] researchgate.nettandfonline.comnih.govthiadiazine-7-sulfonamide 1,1-dioxide have also been shown to be highly efficient. rsc.org This methodology provides an eco-friendly and efficient route for the synthesis of bis(pyrazolyl)methanes. researchgate.net

Table 1: Catalysts and Conditions for Tandem Knoevenagel–Michael Reactions

| Catalyst | Substrates | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3-Aminopropylated silica gel | 1-Phenyl-3-methyl-5-pyrazolone, Aldehydes | Various | Room Temperature | 90-98 | researchgate.net |

| Ammonium (B1175870) chloride | 5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, Aromatic aldehydes | H2O:EtOH | Room Temperature | High | researchgate.net |

| N-bromo sulfonamide | Phenylhydrazine, Acetoacetate derivatives, Arylaldehydes | Not specified | Neutral media | High | rsc.org |

| Theophylline | 3-Methyl-1-phenyl-5-pyrazolone or 5-Methyl-2,4-dihydro-3H-pyrazol-3-one, Aromatic aldehydes | Aqueous | Not specified | Very high | researchgate.net |

One-Pot Multi-Component Processes

One-pot multi-component reactions (MCRs) have gained significant attention for the synthesis of complex molecules from simple starting materials in a single step, which is environmentally benign and economically advantageous. researchgate.net For the synthesis of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols), a pseudo-five-component reaction has been developed. This involves the condensation of aryl aldehydes, phenylhydrazine, and ethyl acetoacetate. researchgate.net Catalysts such as Ce(SO₄)₂·4H₂O have been used to drive this reaction under solvent-free conditions, yielding products in a short time with high yields. researchgate.net

Another example is a three-component coupling of aldehydes, 1,3-dicarbonyls, and diazo compounds or tosyl hydrazones to produce polyfunctional pyrazoles. nih.govorganic-chemistry.org This process proceeds through a tandem Knoevenagel condensation, 1,3-dipolar cycloaddition, and oxidative aromatization sequence, utilizing molecular oxygen as a green oxidant. organic-chemistry.org These one-pot methods offer a streamlined and efficient approach to synthesizing a variety of substituted pyrazoles. nih.govorganic-chemistry.org

Specific Synthetic Routes for Substituted this compound Derivatives

Synthesis of 4-Arylidene Derivatives

The synthesis of 4-arylidene derivatives of this compound is commonly achieved through the Knoevenagel condensation of the pyrazolone with various aromatic aldehydes. farmaceut.org This reaction is often catalyzed by bases such as piperidine or can be performed under catalyst-free conditions in suitable solvents. acs.org The resulting 4-arylidenepyrazolones are versatile intermediates that can be used in further synthetic transformations. For instance, they can react with malononitrile in the presence of a catalyst like MgO to produce pyranopyrazole derivatives. researchgate.net

Table 2: Synthesis of 4-Arylidene Derivatives

| Pyrazolone | Aldehyde | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| 2,5-Diphenyl-2,4-dihydro-3H-pyrazol-3-one | Aromatic aldehydes | Not specified | 4-Arylidene derivatives | farmaceut.org |

| 3-Methyl-1-phenyl-pyrazol-5-one | 4-Chlorobenzaldehyde | 20% Ethanolic NaOH | 4-(4-Chlorobenzylidene)-3-methyl-1-phenyl-pyrazol-5-one | orientjchem.org |

| 3-Methyl-1-phenyl-pyrazol-5-one | 4-Dimethylaminobenzaldehyde | 20% Ethanolic NaOH | 4-(4-Dimethylaminobenzylidene)-3-methyl-1-phenyl-pyrazol-5-one | orientjchem.org |

Synthesis of 5-Amino-4-(2-azacycloalkylidene) Derivatives

The synthesis of 5-amino-4-(2-azacycloalkylidene) derivatives of pyrazolones represents a more specialized synthetic challenge. One approach involves the Pinner reaction strategy. nih.govresearchgate.net In this method, α-mono- and α,α-disubstituted ethyl cyanoacetates are converted into carboxyimidate salts. These key intermediates can then react with hydrazine hydrate to furnish 4-mono- and 4,4-disubstituted 5-amino-2,4-dihydro-3H-pyrazol-3-ones, including spirocyclic derivatives. nih.govresearchgate.net

Another route involves a three-component reaction of azo-linked aldehydes, malononitrile, and phenylhydrazine or p-tolylhydrazine, catalyzed by tannic acid-functionalized silica-coated Fe₃O₄ nanoparticles. nih.gov This method provides an environmentally friendly pathway to novel 5-amino-pyrazole-4-carbonitrile derivatives in high yields and short reaction times. nih.gov Furthermore, 5-amino-3-substituted-1-(substituted-2-oxo-1,2-dihydroquinolin-4-yl)-1H-pyrazole-4-carbonitriles have been synthesized by refluxing 4-hydrazino-quinolin-2-one derivatives with 2-(1-ethoxy-substituted-ene)malononitrile in the presence of triethylamine. researchgate.net

Introduction of Various Substituents (e.g., Acetyl, Halo, Alkyl, Aryl)

The introduction of various substituents onto the this compound core allows for the fine-tuning of its chemical and biological properties.

Acetyl Group: Acetyl groups can be introduced through various reactions. For example, the reaction of a pyrazolone derivative with acetyl chloride can lead to O-acetyl derivatives. farmaceut.org In another instance, novel pyrazolyl-substituted 1,3,4-oxadiazoles were prepared by the cyclization of intermediate hydrazones, which can then be acetylated. researchgate.net

Halo Group: Halogenated derivatives are also of interest. For example, 4-((4-chlorophenyl)diazenyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a commercially available compound. sigmaaldrich.com The synthesis of such compounds can involve the use of halogenated starting materials, such as p-chlorobenzaldehyde in condensation reactions. farmaceut.org

Alkyl and Aryl Groups: The introduction of alkyl and aryl groups can be achieved through various synthetic strategies. For instance, the synthesis of 3-aryl(alkyl)-5-trifluoromethyl-1H-pyrazoles has been accomplished from the reaction of 4-alkoxy-4-aryl(alkyl)-1,1,1-trifluoro-3-buten-2-ones with thiosemicarbazide. nih.gov Furthermore, the one-pot, three-component synthesis of 3,4,5-trisubstituted pyrazoles allows for the incorporation of a wide variety of aryl and alkyl groups by varying the aldehyde, 1,3-dicarbonyl, and diazo components. organic-chemistry.org

Preparation of Bis-pyrazolone Structures

The synthesis of bis-pyrazolone structures, specifically 4,4'-(arylmethylene)-bis-(1H-pyrazol-5-ols), represents a significant area of research due to the wide range of biological activities these compounds exhibit. researchgate.net A primary and well-established method for synthesizing these derivatives is the condensation reaction of an aldehyde with two equivalents of a pyrazolone, such as 3-methyl-1-phenyl-5-pyrazolone. researchgate.netresearchgate.net This reaction is a tandem Knoevenagel-Michael reaction. researchgate.netresearchgate.net

Various catalytic systems and reaction conditions have been explored to optimize the synthesis of these bis-pyrazolone structures, with a focus on efficiency, yield, and environmental friendliness. One approach involves the use of 2-hydroxyethylammonium acetate (B1210297) (2-HEAA), a task-specific ionic liquid, as a recyclable catalyst in the reaction between 3-methyl-1-phenyl-5-pyrazolone and various aryl, heteroaryl, or alkyl aldehydes. researchgate.net This method has proven to be convenient and effective. researchgate.net In a different approach, an eco-friendly and efficient pseudo three-component method has been developed using ammonium chloride as an inexpensive catalyst in a water-ethanol mixture at room temperature. researchgate.net This method involves the reaction of various aromatic aldehydes with 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one. researchgate.net

Solvent-free and catalyst-free conditions have also been successfully employed. Simply heating an intimate mixture of 3-methyl-1-phenyl-5-pyrazolone and an aldehyde at 120°C or using microwave irradiation (300 W) can produce the desired bis-pyrazolone derivatives. researchgate.net Another synthetic route involves the one-pot reaction of N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide with two moles of 3-methyl-1H-pyrazol-5(4H)-one. ekb.eg Furthermore, a one-pot pseudo three-component reaction of hydrazine hydrate, ethyl acetoacetate, and an aldehyde in ethanol with piperidine as a catalyst at 70°C also yields bis-pyrazolone structures. ekb.eg

The following table summarizes various synthetic methodologies for the preparation of bis-pyrazolone structures:

| Aldehyde Reactant | Pyrazolone Reactant | Catalyst | Solvent | Reaction Conditions | Yield (%) | Reference |

| Aromatic aldehydes | 3-methyl-1-phenyl-5-pyrazolone | 2-hydroxyethylammonium acetate | - | - | High | researchgate.net |

| Aromatic aldehydes | 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | Ammonium chloride | H₂O:EtOH | Room Temperature | - | researchgate.net |

| Aldehyde | 3-methyl-1-phenyl-5-pyrazolone | None | None | Heating at 120°C or Microwave (300W) | - | researchgate.net |

| N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide | 3-methyl-1H-pyrazol-5(4H)-one | - | - | - | - | ekb.eg |

| Aldehydes | Hydrazine hydrate, Ethyl acetoacetate | Piperidine | Ethanol | 70°C | - | ekb.eg |

Asymmetric Synthesis Approaches for Chiral Derivatives

The development of asymmetric methods to create chiral pyrazolone derivatives, particularly those with a quaternary stereogenic center at the C4 position, has garnered significant interest due to their potential as pharmaceutical candidates. thieme-connect.comacs.org A variety of catalytic asymmetric strategies have been successfully established. thieme-connect.com

One major strategy involves the tandem nucleophilic 1,4-addition/electrophilic substitution of α,β-unsaturated pyrazolones, facilitated by a chiral catalyst, which results in chiral pyrazolones with two stereocenters. thieme-connect.com Another key approach is asymmetric electrophilic sulfenylation. For instance, the organocatalytic sulfenylation of pyrazolones using a chiral iminophosphorane (1 mol%) as a catalyst provides high enantioselectivity and excellent yields. thieme-connect.com

The asymmetric decarboxylative Mannich reaction is another effective method. This reaction, when catalyzed by a quinine-derived squaramide, involves β-keto acids and pyrazole-4,5-dione ketimines to produce chiral pyrazolones with a tetrasubstituted C4 center in excellent yields and good enantioselectivities. thieme-connect.com

Furthermore, the asymmetric α-amination of 4-substituted pyrazolones with azodicarboxylates has been achieved using a chiral N,N'-dioxide gadolinium(III) complex as a catalyst. acs.org This method is highly efficient, providing 4-amino-5-pyrazolone derivatives with a chiral quaternary center in up to 99% yield and 90-97% enantiomeric excess (ee), even with catalyst loading as low as 0.05 mol%. acs.org

N-heterocyclic carbenes (NHCs) have also been employed as catalysts in the asymmetric synthesis of complex chiral pyrazolone derivatives. rsc.orgacs.org For example, a carbene-catalyzed enantio- and diastereoselective [2 + 4] cycloaddition of α-chlorocarbaldehydes and oxindole-derived pyrazolones, using only 5 mol% of a chiral NHC, yields structurally sophisticated spirocyclic pyrano[2,3-c]pyrazoles in high yields and with excellent enantio- and diastereoselectivities. acs.org Another application of NHC catalysis is the oxidative [3 + 3] annulation of enals with pyrazol-5-amines, which produces a diverse set of chiral pyrazolo[3,4-b]pyridin-6-ones in excellent yields and enantioselectivities under mild conditions. rsc.org

The following table outlines various asymmetric synthesis approaches for chiral pyrazolone derivatives:

| Reaction Type | Reactants | Catalyst | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |

| Asymmetric Electrophilic Sulfenylation | Pyrazolones | Chiral Iminophosphorane (1 mol%) | Very Good | High | thieme-connect.com |

| Asymmetric Decarboxylative Mannich Reaction | β-keto acids, Pyrazole-4,5-dione ketimines | Quinine-derived squaramide | Excellent | Up to 88 | thieme-connect.com |

| Asymmetric α-Amination | 4-Substituted Pyrazolones, Azodicarboxylates | Chiral Gd(OTf)₃/N,N'-dioxide complex (0.05-1 mol%) | Up to 99 | 90-97 | acs.org |

| [2 + 4] Cycloaddition | α-Chlorocarbaldehydes, Oxindole-derived pyrazolones | Chiral N-heterocyclic carbene (5 mol%) | Up to quantitative | Excellent | acs.org |

| [3 + 3] Annulation | Enals, Pyrazol-5-amines | N-heterocyclic carbene | Excellent | Excellent | rsc.org |

Reactivity at the Pyrazolone Core

The pyrazolone ring is the primary site of reactivity, offering multiple positions for functionalization through various reaction types.

Pyrazolone compounds, including this compound, exhibit complex tautomerism, which significantly influences their chemical reactivity. wikipedia.org These molecules can exist in several interconvertible isomeric forms, primarily the keto-enol (lactam-lactim) and imine-enamine types. wikipedia.org The principal tautomers are the CH, NH, and OH forms. The equilibrium between these forms is dependent on factors such as the solvent, pH, and the nature of substituents. mdpi.com

The amphoteric character of the pyrazole ring system means it can be protonated in acidic conditions or deprotonated in basic media, which alters the nucleophilicity of the ring and can direct reaction pathways. mdpi.com For instance, the C4 position is an active methylene group in the keto (CH) form, making it susceptible to electrophilic substitution. The enol (OH) form possesses a nucleophilic hydroxyl group, and the NH form has a reactive imine group. This tautomerism is crucial for understanding the compound's reactivity in reactions like condensations and couplings. The stabilization of one tautomer over another can be influenced by substituents; electron-donating groups tend to favor one form, while electron-withdrawing groups favor another. mdpi.com In the solid state, crystal structure analyses have revealed that extensive delocalization and intramolecular hydrogen bonding can stabilize specific tautomeric forms. researchgate.net

Azo coupling is a significant reaction for pyrazolone derivatives, leading to the formation of brightly colored azo dyes. wikipedia.orgwikipedia.org This reaction is an electrophilic aromatic substitution where the pyrazolone acts as the nucleophilic coupling component, and a diazonium salt serves as the electrophile. wikipedia.org The reaction typically occurs at the C-4 position of the pyrazolone ring, which is activated by the adjacent carbonyl group and the ring nitrogens.

The general mechanism involves the attack of the electron-rich C-4 position of the pyrazolone on the diazonium cation (R-N≡N⁺). wikipedia.org This reaction is often carried out at low temperatures (0-5 °C) in a suitable solvent like acetic acid. rsc.org The resulting azo compounds have an extended conjugated system, which is responsible for their color. wikipedia.org Many commercial dyes are based on this chemistry. wikipedia.orgresearchgate.net

Table 1: Examples of Azo Coupling Reactions with Pyrazolone Derivatives

| Diazonium Salt Source | Coupling Partner | Product Type | Reference |

|---|---|---|---|

| 2-Aminobenzothiazole | 5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | Benzothiazole-azo-pyrazolone dye | rsc.org |

| Aromatic diamines with S/SO2 bridges | Cyclic-1,3-dicarbonyl groups (including pyrazolones) | Bis azo dyes | researchgate.net |

| 4-Fluorosulfonylphenylamine | 5-Pyrazolone derivatives | Azo disperse dyes | researchgate.net |

The halogenation of pyrazolones is a key method for introducing functional handles for further synthetic transformations. Halogenation typically occurs at the C-4 position of the pyrazolone ring. Common strategies for synthesizing halogenated pyrazoles include electrophilic halogenation of the pyrazole ring, dehydroxyhalogenation of hydroxypyrazoles, and cycloaddition reactions with halogen-bearing substrates. beilstein-archives.org

A direct C-H halogenation method has been developed for related 3-aryl-1H-pyrazol-5-amines using N-halosuccinimides (NXS, where X = Cl, Br, I) as the halogen source. beilstein-archives.org This type of reaction proceeds under mild, metal-free conditions, often using a solvent like DMSO which can act as both a solvent and a catalyst. beilstein-archives.org The reaction of N-bromosuccinimide (NBS) with related benzo[g]indazole systems has been shown to result in both aromatization and bromination. researchgate.net

Table 2: Halogenation Reagents and Conditions

| Reagent | Substrate Type | Position of Halogenation | Conditions | Reference |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | 3-Aryl-1H-pyrazol-5-amines | C-4 | Room temperature, DMSO | beilstein-archives.org |

| N-Iodosuccinimide (NIS) | 3-Aryl-1H-pyrazol-5-amines | C-4 | Room temperature, DMSO | beilstein-archives.org |

| N-Chlorosuccinimide (NCS) | 3-Aryl-1H-pyrazol-5-amines | C-4 | Room temperature, DMSO | beilstein-archives.org |

Sulfonation introduces a sulfonic acid (-SO₃H) group onto the pyrazolone structure. The position of sulfonation can be directed by the choice of sulfonating agent and reaction conditions. For the related compound 1-phenylpyrazole, sulfonation with oleum (B3057394) occurs primarily at the para-position of the phenyl ring, whereas using chlorosulfuric acid in chloroform (B151607) leads to sulfonation at the 4-position of the pyrazole nucleus. rsc.org This demonstrates that both the pyrazolone core and the exocyclic phenyl ring are potential sites for sulfonation.

Furthermore, pyrazolone derivatives can be synthesized from sulfonated precursors. For example, a series of sulfonamide-bearing pyrazolone derivatives were prepared by reacting various hydrazines with β-ketoesters, indicating that the sulfonamide group can be incorporated before the formation of the pyrazolone ring. nih.govscielo.org.mx

The pyrazolone ring can participate in oxidation and reduction reactions. Pyrazolone derivatives, such as edaravone, are known to act as antioxidants. nih.gov This activity is attributed to their ability to scavenge free radicals, a process in which the tautomeric forms of the pyrazolone ring play a crucial role. nih.gov The oxidation of related pyrazoline intermediates is a common method for synthesizing pyrazoles, often using reagents like bromine or simply by heating in DMSO under an oxygen atmosphere. organic-chemistry.org

The reduction of functional groups on the pyrazolone scaffold is less commonly described but represents a potential pathway for derivatization. For instance, the carbonyl group of the pyrazolone could theoretically be reduced, although this might affect the stability of the heterocyclic ring.

Reactions Involving Exocyclic Substituents

The phenyl group attached at the C-5 position of this compound is an exocyclic substituent that can undergo typical electrophilic aromatic substitution reactions. As mentioned, sulfonation can occur on this phenyl ring. rsc.org Similarly, other electrophilic substitutions such as nitration or halogenation on the phenyl ring are plausible, leading to a variety of substituted derivatives.

The synthesis of pyrazole derivatives often involves the condensation of a substituted phenylhydrazine with a β-ketoester. wikipedia.org By using a substituted phenylhydrazine, various functional groups can be introduced onto the exocyclic phenyl ring from the start of the synthesis. For example, the use of 4-sulfonamide phenylhydrazine hydrochloride leads to the formation of pyrazole sulfonamides. scielo.org.mx This approach allows for the creation of a diverse library of compounds with different functionalities on the exocyclic substituent for various applications.

Alkylation Reactions at Nitrogen and Carbon Centers

The structure of this compound possesses multiple nucleophilic sites, primarily the nitrogen atoms and the C4 carbon, leading to a variety of alkylation products. The regioselectivity of these reactions is often dependent on the reaction conditions, the nature of the alkylating agent, and the presence of a catalyst. researchgate.net

Alkylation can occur at the N1 or N2 positions of the pyrazole ring, as well as at the exocyclic oxygen (O-alkylation) or the C4 carbon (C-alkylation). researchgate.netresearchgate.net Phase-transfer catalysis (PTC) has been effectively employed for these transformations. For instance, the alkylation of 3-phenyl-2-pyrazolin-5-one with 1,2-dibromoethane (B42909) under solid-liquid PTC conditions (acetonitrile/anhydrous K2CO3 with TBAB as catalyst) can yield a cyclized C-alkylated product, 4-(1,3-dithiolan-2-ylidene)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one, when carbon disulfide is present. researchgate.net This reaction proceeds via the nucleophilic addition of the C4 carbon of the pyrazolone to CS2, followed by alkylation of the resulting carbodithiolate anion. researchgate.net

N-alkylation is also a common pathway. The use of crystalline aluminosilicates or aluminophosphates as catalysts allows for the N-alkylation of pyrazole derivatives with alcohols or their derivatives. google.com In the context of phase-transfer catalysis, alkylation with agents like 1,4-dibromobutane (B41627) can lead to N-alkylation, sometimes followed by cyclization. researchgate.net For example, the reaction of 5-hydroxy-3-phenyl-1H-pyrazole with 1,4-dibromobutane under liquid-liquid PTC conditions can yield the N-alkylated and subsequently cyclized product, 2-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b] scielo.org.zaresearch-nexus.netoxazepine. researchgate.net The choice between N-, O-, and C-alkylation is a classic challenge in the chemistry of ambident nucleophiles, where factors like the hardness/softness of the electrophile and nucleophile, solvent, and counter-ion play a crucial role. researchgate.net

Acylation Reactions

Acylation of this compound is a key transformation, but it presents a significant regioselectivity challenge between C-acylation at the 4-position and O-acylation at the 5-position. rsc.org The desired C-acylated products are valuable as intermediates and as complexing agents for metal ions. rsc.org

To achieve selective C-acylation, the tautomeric equilibrium of the pyrazolone must be controlled. researchgate.net In its unsubstituted form, the keto tautomer is significantly more stable than the enol form. scispace.com A successful strategy to promote C-acylation involves using calcium hydroxide (B78521) in dioxane. rsc.orgresearchgate.net In this method, Ca(OH)₂ serves multiple roles: it pushes the tautomeric equilibrium towards the enol form, protects the resulting hydroxyl group as a calcium complex, traps the hydrogen chloride byproduct from the acyl chloride, and maintains a basic reaction medium. researchgate.net This approach effectively prevents the formation of the O-acylated ester, which is often the main product if the acylating agent is added to the free pyrazolone. rsc.org

The reaction involves heating the pyrazolone and dioxane until dissolution, adding calcium hydroxide to form the complex, and then adding the acyl chloride (e.g., p-toluoyl chloride) at a low temperature before refluxing. researchgate.net This method has been used to synthesize various 4-aroyl-3-methyl-1-phenyl-1H-pyrazol-5-ones in high yields. rsc.org A copper-catalyzed direct acylation of the C-H bond at the 4-position has also been developed, providing another route to 4-acylpyrazolones. researchgate.net

The distinction between C- and O-acylated products can be readily made using NMR spectroscopy. C-acylated products typically show a broad singlet for the OH proton between 11.5-12 ppm, while O-acylated products show a proton signal for the CH-4 group at a much higher field (around 6.3 ppm). rsc.org

Condensation Reactions with Aldehydes and Ketones

The active methylene group at the C4 position of this compound readily participates in condensation reactions with aldehydes and ketones, most notably the Knoevenagel condensation, to yield 4-arylidene derivatives. mdpi.comijpbs.comrroij.com These products serve as important synthetic intermediates. mdpi.com

The synthesis is typically achieved by reacting the pyrazolone with a substituted aromatic aldehyde. ijpbs.comrroij.com Various catalysts and reaction conditions have been employed. For instance, refluxing the reactants in acetic acid with anhydrous sodium acetate is a common method. ijpbs.comresearchgate.net Alternatively, the reaction can be carried out by heating the pyrazolone and aldehyde on an oil bath without a solvent. rroij.com

More recent studies have explored greener and more efficient catalytic systems. The reaction between 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one and 4-nitrocinnamaldehyde (B167888) has been studied with L-proline and FeCl₃ as effective catalysts. mdpi.com This study also highlighted a significant solvent effect, with protic solvents favoring the (2E) isomer and aprotic solvents favoring the (2Z) isomer. mdpi.com

The general procedure involves mixing equimolar amounts of the pyrazolone and the aldehyde in a suitable solvent, adding a catalytic amount of the chosen catalyst, and stirring until the reaction is complete. mdpi.comijpbs.com The resulting 4-arylidene products are often colored solids that can be purified by recrystallization from solvents like ethanol. ijpbs.comrroij.com

| Pyrazolone | Aldehyde | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 5-Methyl-2,4-dihydro-3H-pyrazol-3-one | p-chlorobenzaldehyde | Acetic acid, NaOAc, reflux 10h | 4-(4-chlorobenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one | Not specified | ijpbs.com |

| 5-Methyl-2,4-dihydro-3H-pyrazol-3-one | p-methoxybenzaldehyde | Acetic acid, NaOAc, reflux 10h | 4-(4-methoxybenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one | Not specified | ijpbs.com |

| 1-Aryl-3-methyl-5-pyrazolone | Substituted aromatic aldehydes | Oil bath, 150-160°C, 2-4h | 4-Arylidene-3-methyl phenyl pyrazol-5-one derivatives | Not specified | rroij.com |

| 5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | 4-Nitrocinnamaldehyde | L-proline or FeCl₃, various solvents, room temp. | (4Z)-5-Methyl-4-[3-(4-nitrophenyl)-allylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one isomers | Varies with solvent | mdpi.com |

Nucleophilic Addition and Substitution Reactions

The pyrazolone ring, particularly the C4 carbon, can act as a nucleophile in addition reactions. This reactivity is central to many of its derivatization strategies. The nucleophilicity of the C4 atom is enhanced in the enolate form of the pyrazolone. scielo.org.za

A key example is the Michael-type addition of the pyrazolone enolate to an electrophilic double bond. This reaction is a crucial step in the synthesis of fused ring systems like chromeno[2,3-c]pyrazoles. scielo.org.za In this process, the pyrazolone adds to an in-situ formed Knoevenagel condensation product of an aldehyde and a diketone. scielo.org.za Similarly, the C4 position can engage in nucleophilic addition to other electrophiles, such as carbon disulfide, which, when followed by alkylation, leads to dithioketene acetal (B89532) derivatives. researchgate.net

Nucleophilic substitution reactions often involve derivatives of the pyrazolone. For example, a 5-chloro-substituted pyrazole, formed by treating a 5-hydroxypyrazole with a chlorinating agent like phosphorus oxychloride, can undergo nucleophilic substitution. researchgate.net The chlorine atom at the C5 position can be displaced by various nucleophiles, enabling the introduction of different functional groups. This strategy is employed in the synthesis of more complex heterocyclic structures. researchgate.net

Construction of Fused and Spiro-Ring Systems Involving this compound

The versatile reactivity of this compound makes it an excellent building block for the synthesis of more complex, polycyclic heterocyclic systems. These fused and spiro-ring structures are of significant interest in medicinal chemistry and materials science.

Formation of Pyrazolo[4,3-d]oxazoles

The pyrazolo[4,3-d]oxazole core can be constructed from pyrazolone precursors through cyclization strategies. One approach involves the modification of the C4 and C5 positions of the pyrazolone ring to introduce the necessary functionalities for ring closure.

A reported synthesis involves starting with 1,(3)-(di)substituted 4-benzoyl-5-hydroxypyrazoles. researchgate.net These are first converted to the corresponding 4-benzoyl-5-chloropyrazoles using phosphorus oxychloride. The resulting chloro-derivative then reacts with hydroxylamine (B1172632) to form an oxime. researchgate.net This intermediate undergoes intramolecular cyclization upon treatment with a base like sodium hydride in dimethylformamide, yielding the substituted 3-phenyl-6H-pyrazolo[4,3-d]isoxazole (an isomer of pyrazolo[4,3-d]oxazole). researchgate.net

Another pathway involves the reaction of 1-phenyl-3-methyl-5-pyrazolone-4-oxime with amines. For instance, reaction with benzylamine (B48309) leads to the formation of 3-methyl-1,5-diphenyl-1H-pyrazolo[4,3-d]oxazole. research-nexus.net These methods demonstrate how the pyrazolone scaffold can be elaborated into fused bicyclic systems. research-nexus.netresearchgate.net

Synthesis of Chromeno[2,3-c]pyrazoles

Chromeno[2,3-c]pyrazoles represent a class of fused heterocyclic compounds that can be efficiently synthesized using pyrazolones as key starting materials. An environmentally friendly, catalyst-free, multicomponent reaction for their synthesis has been developed using magnetized distilled water (MDW) as the reaction medium. scielo.org.za

The plausible mechanism for this synthesis involves a five-step sequence:

Condensation of ethyl acetoacetate and hydrazine to form the pyrazolone ring. scielo.org.za

The pyrazolone is converted to its enolate form, a process promoted by the magnetized water. scielo.org.za

Simultaneously, a Knoevenagel condensation occurs between an aromatic aldehyde and a highly active CH acidic diketone (like dimedone) to form an electrophilic intermediate. scielo.org.za

A Michael-type nucleophilic addition of the pyrazolone enolate (at C4) to the Knoevenagel adduct takes place. scielo.org.za

The final chromeno[2,3-c]pyrazole product is formed through subsequent cyclization and tautomerization. scielo.org.za

Synthesis of Pyrano[2,3-c]pyrazoles

The synthesis of pyrano[2,3-c]pyrazoles, a class of compounds with notable biological potential, is frequently achieved through multicomponent reactions (MCRs) involving a pyrazolone derivative. nih.gov A highly efficient and environmentally conscious approach involves a one-pot, four-component reaction. This method typically combines ethyl acetoacetate, a hydrazine hydrate (like phenylhydrazine to form the core this compound in situ), an aromatic aldehyde, and malononitrile. unife.itrsc.org

These reactions are often facilitated by a variety of catalysts to promote high yields and mild reaction conditions. Catalysts such as DABCO (1,4-diazabicyclo[2.2.2]octane) in aqueous media, silica-supported dodeca tungstophosphoric acid (DTP/SiO2), and Brønsted-acidic ionic liquids have been successfully employed. nih.govresearchgate.net For instance, the use of a Brønsted-acidic ionic liquid like 1,2-dimethyl-N-butanesulfonic acid imidazolium (B1220033) hydrogen sulfate (B86663) ([DMBSI]HSO4) allows the reaction to proceed under solvent-free conditions, yielding the desired dihydropyrano[2,3-c]pyrazole derivatives in high yields (85-96%). researchgate.net

The nature of the substituent on the aromatic aldehyde can influence the reaction yield. Electron-donating groups on the phenyl ring generally lead to higher yields compared to electron-withdrawing groups. unife.it Another synthetic route involves the Algar-Flynn-Oyamada (AFO) reaction, where chalcones derived from the pyrazolone undergo oxidative cyclization with alkaline hydrogen peroxide to form pyrano[2,3-c]pyrazol-4(2H)-ones. researchgate.net

Below is a table summarizing various catalytic systems and conditions for the synthesis of pyrano[2,3-c]pyrazole derivatives.

Table 1: Synthesis of Pyrano[2,3-c]pyrazole Derivatives via Multicomponent Reactions

| Pyrazolone Precursor | Aldehyde | Active Methylene Compound | Catalyst | Reaction Conditions | Product | Yield (%) | Ref |

|---|---|---|---|---|---|---|---|

| 5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | Benzaldehyde | Malononitrile | DTP/SiO2 | Not specified | 6-Amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | High | nih.gov |

| Ethyl Acetoacetate + Phenylhydrazine | Benzaldehyde | Malononitrile | DABCO | Aqueous medium | 6-Amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | High | nih.gov |

| Ethyl Acetoacetate + Phenylhydrazine | Various Aldehydes | Malononitrile | [DMBSI]HSO4 | Solvent-free | Various 6-amino-dihydropyrano[2,3-c]pyrazole-5-carbonitriles | 85-96 | researchgate.net |

| Ethyl Acetoacetate + Hydrazine Hydrate | 4-Methylbenzaldehyde | Malononitrile | Na2CaP2O7 | Not specified | 6-Amino-3-methyl-4-(p-tolyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | 95 | unife.it |

| Ethyl Acetoacetate + Phenylhydrazine | Benzyl Alcohol | Malononitrile | Eosin Y / AC-SO3H | Room Temp, Visible Light | 6-Amino-3-methyl-4-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | Not specified | rsc.org |

Synthesis of Pyrazolone-Triazole Fused Systems

The fusion of a pyrazole ring with a triazole system creates bicyclic heterocycles such as pyrazolo[5,1-c] nih.govresearchgate.netresearchgate.nettriazoles, which are valuable in various industrial applications and as biologically active compounds. researchgate.net The synthesis of these fused systems can be accomplished through the cyclization of appropriate pyrazole precursors.

One of the primary methods involves the reaction of 5-hydrazinopyrazole derivatives. rsc.org For example, ethyl 5-hydrazino-3-methylpyrazole-4-carboxylate can be condensed with aldehydes or acid chlorides to form hydrazones or hydrazides, respectively. Subsequent oxidative or dehydrative cyclization of these intermediates leads to the formation of the pyrazolo[3,2-c]-s-triazole ring system. rsc.org

Another significant strategy involves the intramolecular cyclization of pyrazolyl hydrazones. For instance, coupling of 4-amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one with diazonium salts can lead to intermediates that, upon further reaction, can form fused systems. researchgate.net More complex fused systems, such as pyrazolo[4,3-e] nih.govresearchgate.netresearchgate.nettriazolo[1,5-c]pyrimidines, are synthesized from pyrazole-containing precursors through multistep sequences, often concluding with an oxidative cyclization step using reagents like ferric chloride to construct the final triazole ring. nih.gov

The table below outlines a general pathway for the synthesis of pyrazolo-triazole fused systems.

Table 2: General Synthesis of Pyrazolo[5,1-c] nih.govresearchgate.netresearchgate.nettriazole Systems

| Pyrazole Precursor | Reagent | Intermediate | Reaction Type | Fused Product | Ref |

|---|---|---|---|---|---|

| Ethyl 5-hydrazino-3-methylpyrazole-4-carboxylate | Aldehydes | Hydrazone | Oxidative Cyclization | Ethyl 1H-pyrazolo[3,2-c]-s-triazole-7-carboxylate | rsc.org |

| Ethyl 5-hydrazino-3-methylpyrazole-4-carboxylate | Acid Chlorides | Hydrazide | Dehydrative Cyclization | Ethyl 1H-pyrazolo[3,2-c]-s-triazole-7-carboxylate | rsc.org |

| 5-Amino-4-hydrazinopyrazoles | Carboxylic Acids / Derivatives | Acylhydrazinopyrazole | Cyclocondensation | Pyrazolo[5,1-c] nih.govresearchgate.netresearchgate.nettriazoles | researchgate.net |

| 5-Aminopyrazole | Diazonium Salts | 5-Arylazopyrazole | Oxidative Cyclization | Pyrazolo[5,1-c] nih.govresearchgate.netresearchgate.nettriazoles | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules, including pyrazolone derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of protons (¹H) and carbons (¹³C), as well as their connectivity and spatial relationships. numberanalytics.com

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. The chemical shift (δ) of a proton signal indicates its electronic environment, while the signal's multiplicity (e.g., singlet, doublet, triplet) reveals the number of neighboring protons.

For derivatives of this compound, the aromatic protons on the phenyl ring typically appear as multiplets in the downfield region, generally between δ 7.0 and 8.5 ppm. rsc.org The specific chemical shifts and coupling patterns depend on the substitution on the phenyl ring. Protons of substituents on the pyrazolone core, such as methyl groups, appear in the upfield region. For instance, in 4,4-dimethyl-5-phenyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one derivatives, the two methyl groups at the C4 position often appear as a sharp singlet around δ 1.6 ppm. rsc.org The methylene protons (CH₂) in the pyrazolone ring of certain tautomers, such as the 2,4-dihydro form, can be observed around δ 3.4 ppm. researchgate.net The NH proton signal can be broad and its position is solvent-dependent. fu-berlin.de

¹H NMR Data for Selected this compound Derivatives Data recorded in CDCl₃ at 500 MHz. Chemical shifts (δ) are reported in ppm.

Source: rsc.org

Carbon NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal. The carbonyl carbon (C=O) of the pyrazolone ring is particularly characteristic, appearing far downfield, typically in the range of δ 177 ppm. rsc.org Aromatic carbons resonate in the δ 114–152 ppm region, with their exact shifts influenced by substituents. rsc.org The quaternary carbon at the C4 position in 4,4-disubstituted derivatives appears around δ 50 ppm, while the C5 carbon, attached to the phenyl group, is observed further downfield. rsc.org Aliphatic carbons, such as those in methyl groups, resonate at the highest field (lowest δ value), often between δ 20-30 ppm. rsc.org

¹³C NMR Data for Selected this compound Derivatives Data recorded in CDCl₃ at 125/126 MHz. Chemical shifts (δ) are reported in ppm.

Source: rsc.org

Beyond one-dimensional spectra, advanced two-dimensional (2D) NMR techniques are crucial for complex structural assignments. numberanalytics.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, helping to map out connected proton networks within the molecule. numberanalytics.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals directly with the carbon atoms to which they are attached, providing an unambiguous assignment of ¹H and ¹³C signals for each CHn group. numberanalytics.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings (typically over 2-3 bonds) between protons and carbons. numberanalytics.com It is invaluable for connecting different fragments of the molecule, for example, linking a substituent to the pyrazolone ring or establishing the connectivity around quaternary carbons. ipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These techniques detect through-space interactions between protons that are close to each other, regardless of whether they are connected by bonds. numberanalytics.com This is essential for determining the relative stereochemistry and preferred conformation of the molecule in solution. numberanalytics.com For instance, NOE correlations can confirm the cis or trans relationship of substituents on a ring. ipb.pt

These advanced methods allow for a complete and confident assignment of the molecular structure, including its three-dimensional characteristics in solution.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate determination of the molecular weight, which allows for the calculation of the elemental formula of the parent compound. rsc.org This is a critical step in confirming the identity of a newly synthesized derivative. For example, the calculated mass for C₁₇H₁₆BrN₂O [M+H]⁺ is 343.0441, and an experimental finding of 343.0442 by HRMS would confirm this formula. rsc.org

In addition to molecular weight, MS provides structural information through the analysis of fragmentation patterns. When the ionized molecule (molecular ion) breaks apart in the mass spectrometer, it forms characteristic fragment ions. The fragmentation of pyrazole-containing compounds often involves the cleavage of the pyrazole ring and the loss of small neutral molecules like HCN. researchgate.net For pyrazolone derivatives, common fragmentation pathways can include α-cleavage and McLafferty rearrangements, particularly if there are suitable side chains. nih.gov The analysis of these fragments helps to piece together the structure of the original molecule. researchgate.net

HRMS Data for Selected this compound Derivatives

Source: rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. libretexts.orglibretexts.org For this compound derivatives, the IR spectrum provides clear evidence for key structural features.

The most prominent and easily identifiable absorption is that of the carbonyl (C=O) group, which gives a strong, sharp peak typically in the region of 1700-1730 cm⁻¹. libretexts.org The exact position can be influenced by conjugation and ring strain. The presence of an N-H bond in the pyrazolone ring gives rise to a characteristic absorption in the 3300-3500 cm⁻¹ range; this peak is generally sharper than the broad O-H absorption of alcohols. libretexts.org Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretching occurs just below 3000 cm⁻¹. libretexts.org In-ring C=C stretching vibrations from the phenyl group typically appear in the 1500-1600 cm⁻¹ region. libretexts.org

Characteristic IR Absorption Frequencies for Pyrazolone Derivatives

Sources: libretexts.orglibretexts.org

X-ray Crystallography for Absolute Structural Determination

While NMR, MS, and IR provide powerful evidence for a proposed structure, single-crystal X-ray crystallography offers the most definitive and unambiguous proof of molecular structure. nih.gov This technique determines the precise three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays passing through the crystal. researchgate.net

For pyrazolone derivatives, X-ray crystallography can:

Confirm the absolute connectivity of atoms , resolving any ambiguities from other spectroscopic methods.

Determine the tautomeric form present in the solid state. fu-berlin.de Studies on related pyrazoles have shown that the 3-phenyl tautomer is often favored in the solid state. fu-berlin.de

Provide precise bond lengths, bond angles, and torsion angles . nih.gov

Reveal the conformation of the molecule , including the planarity of the rings and the orientation of substituents. nih.gov Crystal structures of related bispyrazolones have shown that the phenyl and pyrazolone rings are often not coplanar. nih.gov

Identify intermolecular interactions , such as hydrogen bonding, which dictate how the molecules pack together in the crystal lattice. nih.gov

This technique yields a detailed molecular model, providing an ultimate reference for the compound's structure. nih.gov For instance, the crystal structure of 4-bromo-3-phenylpyrazole was determined to be triclinic with the space group P-1. fu-berlin.de

Table of Mentioned Compounds

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique in synthetic chemistry, providing fundamental, quantitative evidence for the successful synthesis of a target compound. This destructive method determines the mass percentages of constituent elements—primarily carbon (C), hydrogen (H), and nitrogen (N)—within a sample. The experimentally determined values, referred to as "Found," are critically compared against the theoretical percentages, or "Calculated," which are derived from the proposed molecular formula of the newly synthesized molecule. A close correlation between the found and calculated values, typically within a margin of ±0.4%, serves as strong validation of the compound's empirical formula and its purity.

In the characterization of novel derivatives of this compound, elemental analysis is routinely employed to confirm that the intended molecular structure has been achieved. Research findings consistently demonstrate the utility of this technique in verifying the composition of a wide array of pyrazolone-based structures.

For example, in the synthesis of various pyrazole carboxylate derivatives, elemental analysis was crucial for confirming their structures. The analysis for Ethyl 3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxylate (C₁₉H₁₇ClN₂O₂) yielded experimental values of C, 66.91%; H, 4.90%; N, 8.16%. nih.gov These results align closely with the calculated theoretical values of C, 66.96%; H, 5.03%; N, 8.22%, thereby verifying the molecular formula. nih.gov Similarly, the compositional integrity of Ethyl 5-methyl-1-phenyl-3-(3,4,5-trimethoxyphenyl)-1H-pyrazole-4-carboxylate was substantiated by found values (C, 66.56%; H, 5.98%; N, 7.04%) that were in excellent agreement with the calculated percentages (C, 66.65%; H, 6.10%; N, 7.07%). nih.gov

Further examples from the synthesis of other pyrazolone derivatives underscore the reliability of this method. For a derivative with the molecular formula C₁₂H₁₄N₄O₂, the calculated percentages were C, 58.53%; H, 5.73%; and N, 22.75%, while the found values were C, 57.98%; H, 5.23%; and N, 22.14%. researchgate.net Another study reported the analysis for 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one (C₁₀H₉ClN₂O), with calculated values of C, 57.57%; H, 4.35%; N, 13.43% and found values of C, 57.74%; H, 4.04%; N, 13.60%. jst.go.jp

The data below, compiled from various studies, illustrates the consistent application and precision of elemental analysis in the structural verification of pyrazolone derivatives.

Table 1: Elemental Analysis Data for Various this compound Derivatives

| Compound Name/Code | Molecular Formula | Element | Calculated (%) | Found (%) | Source |

|---|---|---|---|---|---|

| Ethyl 3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxylate | C₁₉H₁₇ClN₂O₂ | C | 66.96 | 66.91 | nih.gov |

| H | 5.03 | 4.90 | |||

| N | 8.22 | 8.16 | |||

| Ethyl 5-methyl-1-phenyl-3-(3,4,5-trimethoxyphenyl)-1H-pyrazole-4-carboxylate | C₂₂H₂₄N₂O₅ | C | 66.65 | 66.56 | nih.gov |

| H | 6.10 | 5.98 | |||

| N | 7.07 | 7.04 | |||

| Ethyl 3-(3,4-dimethoxyphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxylate | C₂₁H₂₂N₂O₄ | C | 68.84 | 68.77 | nih.gov |

| H | 6.05 | 5.96 | |||

| N | 7.65 | 7.54 | |||

| 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one | C₁₀H₉ClN₂O | C | 57.57 | 57.74 | jst.go.jp |

| H | 4.35 | 4.04 | |||

| N | 13.43 | 13.60 | |||

| N-Ethyl-5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbothioamide | C₁₂H₁₃N₃OS | C | 58.28 | 58.35 | researchgate.net |

| H | 5.30 | 5.55 | |||

| N | 16.99 | 17.34 | |||

| S | 12.69 | 12.79 |

Theoretical and Computational Chemistry Studies on 5 Phenyl 2,4 Dihydro 3h Pyrazol 3 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental tools for investigating the electronic properties of pyrazolone (B3327878) systems. researchgate.net Methods like DFT with the B3LYP functional and basis sets such as 6–311++G(d,p) are commonly used to optimize the molecular geometry to its minimum energy level and to calculate key electronic descriptors. researchgate.net

A critical aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of chemical reactivity, kinetic stability, and optical properties. A smaller energy gap generally implies higher reactivity. researchgate.net

For instance, in a study on a related pyrazole (B372694) derivative, 3-(4-Chlorophenyl)-5-[4-(propane-2-yl) phenyl] 4, 5-dihydro-1H–pyrazole-1-carbothioamide, DFT calculations were used to determine these frontier orbital energies. researchgate.net Additionally, Molecular Electrostatic Potential (MEP) surface maps are generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.net

Table 1: Representative Frontier Molecular Orbital Energies for a Pyrazole Derivative (Data for 3-(4-Chlorophenyl)-5-[4-(propane-2-yl) phenyl] 4, 5-dihydro-1H–pyrazole-1-carbothioamide)

| Parameter | Energy (eV) |

| E (HOMO) | -5.93 |

| E (LUMO) | -1.89 |

| Energy Gap (ΔE) | 4.04 |

This interactive table showcases typical values obtained from DFT calculations on a related pyrazolone structure, illustrating the application of computational methods.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating complex reaction mechanisms that may be difficult to determine experimentally. Theoretical calculations can map out potential energy surfaces, identify transition states, and calculate the energies of intermediates to predict the most favorable reaction pathway. nih.gov

A notable example is the investigation of the researchgate.netnih.gov-Wittig rearrangement in pyrazolone systems. DFT studies were employed to clarify the mechanism of the reaction between 1,2-diaza-1,3-dienes and propargyl alcohol, which leads to pyrazolone-based products. nih.gov The calculations focused on determining the stability of different potential deprotonated intermediates. The results confirmed that deprotonation at the α position of a key intermediate was significantly more favorable, with the resulting species being more stable by 33.8 kcal/mol compared to deprotonation at the α′ position. This computational evidence strongly supported the proposed regioselective reaction pathway. nih.gov

In another complex transformation, a plausible mechanism for the multicomponent reaction of salicylaldehyde, malononitrile (B47326) dimer, and 2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one was proposed, highlighting the formation of several new chemical bonds in a single synthetic operation. mdpi.com Similarly, a proposed mechanism for the formation of 2,4-dihydro-4-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)imino]-5-methyl-2-phenyl-3H-pyrazol-3-one was depicted schematically based on experimental outcomes. researchgate.net These examples underscore the power of combining experimental synthesis with computational modeling to achieve a comprehensive understanding of chemical reactions.

Conformational Analysis and Tautomeric Equilibria Studies

5-Phenyl-2,4-dihydro-3H-pyrazol-3-one and its derivatives can exist in different tautomeric forms due to the migration of a proton. The principal forms are the keto (CH), enol (OH), and amine (NH) tautomers. The equilibrium between these forms is a critical aspect of their chemistry and is influenced by factors such as the solvent and whether the compound is in solution or in the solid state.

Computational chemistry provides a powerful means to study these equilibria by calculating the relative energies and thermodynamic stabilities of the different tautomers. For example, studies on related pyrazolone structures have explored their tautomeric behavior. researchgate.net The crystal structure of one complex, 2,4-dihydro-4-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)imino]-5-methyl-2-phenyl-3H-pyrazol-3-one, revealed extensive delocalization in the central O–C–C–N–C–C–O fragment, which is indicative of tautomerism. researchgate.net

Spectroscopic Parameter Prediction and Correlation Studies

Theoretical calculations are widely used to predict spectroscopic parameters, which can then be correlated with experimental data to confirm molecular structures. This synergy between theory and experiment is crucial for the unambiguous characterization of newly synthesized compounds. researchgate.netepstem.net

Vibrational frequencies corresponding to infrared (IR) spectra can be calculated using DFT methods. epstem.net The calculated frequencies are often systematically scaled to correct for anharmonicity and the limitations of the theoretical model, leading to excellent agreement with experimental FTIR spectra. Potential Energy Distribution (PED) analysis is also performed to assign the calculated vibrational modes to specific molecular motions, such as stretching, bending, or torsion. researchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method. epstem.net These theoretical chemical shifts are calculated for the optimized molecular structure and are then compared with the experimental spectra, aiding in the complete assignment of all proton and carbon signals. epstem.net

Table 2: Comparison of Experimental and Theoretical Vibrational Frequencies for a Pyrazolone Derivative (Data represents selected modes and illustrates the correlation process)

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

| N-H Stretch | 3450 | 3465 |

| C=O Stretch | 1680 | 1695 |

| C=N Stretch | 1610 | 1615 |

| Phenyl Ring C-C Stretch | 1590 | 1598 |

This interactive table demonstrates the strong correlation typically observed between experimentally measured and computationally predicted spectroscopic data for pyrazolone systems.

Applications in Materials Science and Industrial Chemistry Non Biological

Role as Synthetic Intermediates for Diversified Chemical Products

5-Phenyl-2,4-dihydro-3H-pyrazol-3-one is a valuable synthetic intermediate due to the reactivity of its methylene (B1212753) group and the potential for tautomerism. This reactivity is exploited in condensation and coupling reactions to produce a diverse range of more complex chemical structures. It is a key starting material for creating various derivatives, including azo dyes, agrochemicals, and specialized ligands for metal complexes. orientjchem.orgnih.gov The synthesis of these products often involves electrophilic substitution at the 4-position of the pyrazole (B372694) ring. osu.edu For instance, it can be reacted with diazonium salts to form azo compounds or undergo condensation with aldehydes and ketones to yield arylidene derivatives. orientjchem.orgosu.edu The adaptability of the pyrazolone (B3327878) core makes it a cornerstone for developing molecules with tailored properties for the dye, agriculture, and coordination chemistry industries. mdpi.comnih.gov

Applications in Dye and Pigment Chemistry (e.g., Azo Dyes)

The most prominent industrial application of this compound is in the manufacturing of dyes and pigments. Pyrazolone-based azo dyes are a significant class of colorants known for their bright hues, good lightfastness, and strong dyeing properties. nih.gov These dyes are synthesized through a diazo coupling reaction, where a diazotized aromatic amine is reacted with the active methylene group of the phenylpyrazolone molecule. osu.edu This reaction creates a conjugated system responsible for the color of the resulting dye.

Derivatives of this compound are used to produce a spectrum of colors, particularly in the yellow, orange, and red ranges. For example, the coupling of diazotized 2-amino-4-nitrophenol (B125904) with a pyrazolone derivative, followed by metallization with chromium, yields Solvent Orange 62, an orange powder used for dyeing leathers, furs, and aluminum oxide layers. orientjchem.orggoogle.com The specific shade and properties of the dye can be fine-tuned by altering the substituents on either the phenyl ring of the pyrazolone or the aromatic amine. nih.gov

| Derivative Name/Type | CAS Number | Color | Key Features/Applications | Reference |

|---|---|---|---|---|

| 4-((4-chlorophenyl)diazenyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | 10410-15-8 | Not specified | An azo dye derivative. | researchgate.net |

| Solvent Orange 62 (Chromium Complex) | 52256-37-8 | Red-Orange | A metal complex dye used for leather, furs, and coloring aluminum alloys. | orientjchem.orggoogle.com |

| 4-[(2,5-Dichlorophenyl)diazenyl]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | 6407-75-6 | Not specified | A dichlorinated azo dye derivative. | nih.gov |

| Benzothiazole-based dispersed azo dyes | Not specified | Varies | Synthesized by coupling diazotized 2-aminobenzothiazoles with 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one. | osu.edu |

Agrochemical Applications

The phenylpyrazole scaffold, the core structure of this compound, is fundamental to the development of a wide range of modern agrochemicals.

Derivatives of pyrazolone are recognized for their herbicidal properties. nih.gov Research has led to the development of various pyrazole-containing compounds that act as potent herbicides. mdpi.comnih.gov For example, a series of novel 5-arylmethoxy phenylpyrazole derivatives demonstrated good herbicidal activity against broadleaf weeds like Abutilon theophrasti and Amaranthus retroflexus in both pre- and post-emergence applications. wikipedia.org Some of these compounds showed inhibitory effects comparable to or better than commercial herbicides at similar application rates. wikipedia.org

Another class of herbicides based on this structure includes pyrazole aromatic ketone analogs, which function as 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors. researchgate.net Several synthesized compounds in this class displayed excellent herbicidal activity against weeds such as Chenopodium serotinum and Brassica juncea. researchgate.net The versatility of the pyrazole ring allows for structural modifications that influence the herbicidal spectrum and crop selectivity. mdpi.comnih.gov

Phenylpyrazoles are a major class of broad-spectrum insecticides developed to combat pest resistance to other chemical families. chemimpex.comgoogle.com These insecticides are characterized by a central pyrazole ring with a phenyl group attached to a nitrogen atom. chemimpex.com A prominent example is Fipronil, which is not directly this compound but is a complex derivative of the core phenylpyrazole structure. osu.edu

The mode of action for phenylpyrazole insecticides involves blocking GABA-gated chloride channels in the central nervous system of insects. osu.educhemimpex.comgoogle.com This blockage prevents the inhibitory action of the neurotransmitter GABA, leading to neuronal hyperexcitation, paralysis, and eventual death of the insect. osu.edu This mechanism is highly selective for insects over mammals, enhancing their utility in pest management. osu.edu Phenylpyrazole-based compounds are effective against a wide range of pests, including termites, beetles, fleas, and cockroaches. osu.eduhandwiki.org

Ligand Chemistry and Metal Complex Formation